molecular formula C20H17NO6 B1666979 Bicuculline CAS No. 485-49-4

Bicuculline

Cat. No. B1666979
CAS RN: 485-49-4
M. Wt: 367.4 g/mol
InChI Key: IYGYMKDQCDOMRE-ZWKOTPCHSA-N
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Description

Bicuculline is a light-sensitive competitive antagonist of GABAA receptors . It was originally identified in 1932 in plant alkaloid extracts and has been isolated from Dicentra cucullaria, Adlumia fungosa, Fumariaceae, and several Corydalis species .


Synthesis Analysis

The convulsant alkaloid bicuculline continues to be investigated more than 40 years after the first publication of its action as an antagonist of receptors for the inhibitory neurotransmitter GABA . This historical perspective highlights key aspects of the discovery of bicuculline as a GABA antagonist and the sustained interest in this and other GABA antagonists .


Molecular Structure Analysis

Bicuculline is a benzylisoquinoline alkaloid that is 6-methyl-5,6,7,8-tetrahydro [1,3]dioxolo [4,5-g]isoquinoline which is substituted at the 5-pro-S position by a (6R)-8-oxo-6,8-dihydrofuro [3,4-e] [1,3]benzodioxol-6-yl group . The crystal and molecular structure of the phthalide isoquinoline alkaloid bicuculline has been determined by X-ray diffraction methods .


Chemical Reactions Analysis

Bicuculline acts by blocking GABA receptors, specifically those associated with GABAA receptor ion channels . It is used for analysis of GABA function of the human nervous system .


Physical And Chemical Properties Analysis

Bicuculline has a molecular formula of C20H17NO6 and a molecular weight of 367.4 g/mol . It is a benzylisoquinoline alkaloid .

Mechanism of Action

Target of Action

Bicuculline primarily targets the ionotropic GABA A receptors . These receptors are ligand-gated ion channels that are chiefly concerned with the passing of chloride ions across the cell membrane . They play a crucial role in promoting an inhibitory influence on the target neuron .

Mode of Action

Bicuculline acts as a light-sensitive competitive antagonist of GABA A receptors . It competes with the neurotransmitter GABA for the same binding site, thereby blocking the inhibitory action of GABA receptors . This blockage leads to a decrease in the inhibitory postsynaptic potential (IPSP) which can result in convulsions and mimic epilepsy .

Biochemical Pathways

The action of bicuculline primarily affects the GABAergic neurotransmission pathway . By blocking the GABA A receptors, bicuculline disrupts the normal flow of chloride ions, altering the overall inhibitory effect of GABA neurotransmission . This disruption can lead to an increase in neuronal excitability, potentially resulting in convulsions .

Pharmacokinetics

It is known that bicuculline is rapidly absorbed and eliminated in rats, with a moderate plasma protein binding ratio and low bioavailability . The main tissues of distribution are the kidney, liver, and brain, indicating that bicuculline can cross the blood-brain barrier to exert its pharmacological effects .

Result of Action

The primary result of bicuculline’s action is a decrease in the inhibitory effect of GABA neurotransmission, leading to increased neuronal excitability . This can manifest as convulsions and can mimic the symptoms of epilepsy . In a research setting, bicuculline is often used to induce these effects in order to study epilepsy and other neurological conditions .

Action Environment

The action of bicuculline can be influenced by various environmental factors. For instance, the presence of other neurotransmitters and their respective receptor agonists or antagonists can impact the efficacy of bicuculline . Additionally, the physiological state of the organism, such as the presence of hyperammonemia, can also influence the compound’s action .

Safety and Hazards

Bicuculline is hazardous and can be fatal if inhaled. It is toxic if swallowed or in contact with skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Bicuculline continues to be investigated for its action as an antagonist of receptors for the inhibitory neurotransmitter GABA . There are still surprises in store as the study of GABA receptors evolves .

properties

IUPAC Name

(6R)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGYMKDQCDOMRE-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042687
Record name Bicuculline
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Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicuculline

CAS RN

485-49-4
Record name Bicuculline
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Record name Bicuculline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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